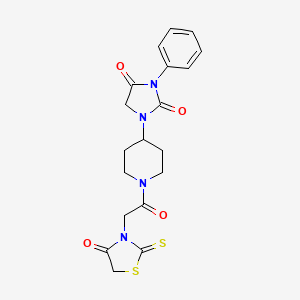

1-(1-(2-(4-Oxo-2-thioxothiazolidin-3-yl)acetyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione

Description

This compound is a heterocyclic organic molecule featuring a piperidine ring conjugated with an imidazolidine-2,4-dione core and a 4-oxo-2-thioxothiazolidine substituent. Its structural complexity arises from the integration of multiple pharmacophoric groups:

- Imidazolidine-2,4-dione: A diketopiperazine-like structure that may influence solubility and metabolic stability.

The compound’s design aligns with strategies seen in medicinal chemistry for optimizing drug-like properties, such as enhanced bioavailability or target specificity.

Properties

IUPAC Name |

1-[1-[2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetyl]piperidin-4-yl]-3-phenylimidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O4S2/c24-15(10-22-17(26)12-29-19(22)28)20-8-6-13(7-9-20)21-11-16(25)23(18(21)27)14-4-2-1-3-5-14/h1-5,13H,6-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INYZCSWMMIKIGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2CC(=O)N(C2=O)C3=CC=CC=C3)C(=O)CN4C(=O)CSC4=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of this compound are gp120 and gp41 of HIV-1. These are key proteins involved in the HIV-1 infection process. The gp120 protein is responsible for binding to the CD4 receptor on host cells, while gp41 facilitates the fusion of the viral and host cell membranes.

Mode of Action

This compound, also known as FD028 , is a small-molecule HIV-1 inactivator. It was designed by conjugating FD016 (an analog of NBD-556, a gp120-CD4 binding inhibitor) with FD017 (an analog of 11d, an HIV-1 fusion inhibitor). FD028 inactivates cell-free virions at a moderate nanomolar concentration by targeting both HIV-1 gp120 and gp41.

Biochemical Pathways

The compound interferes with the normal function of the gp120 and gp41 proteins, thereby disrupting the HIV-1 infection process. By blocking the interaction between gp120 and the CD4 receptor, as well as the action of gp41, FD028 prevents the virus from entering host cells. This effectively inhibits the replication cycle of the virus.

Pharmacokinetics

It is noted that small-molecule agents like fd028 have advantages such as fast production, low cost, good stability, and oral availability.

Result of Action

The result of FD028’s action is the inactivation of cell-free virions, which potentially reduces the impact of viral infection on cells. Moreover, FD028 has broad-spectrum inhibition and inactivation activity against HIV-1 resistant strains and primary isolates of different subtypes without significant cytotoxicity.

Biological Activity

The compound 1-(1-(2-(4-Oxo-2-thioxothiazolidin-3-yl)acetyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, including antimicrobial, anticancer, and enzyme inhibitory activities, supported by recent research findings.

Chemical Structure

The compound features several key moieties:

- Thiazolidinone ring : Known for its diverse biological activities.

- Piperidine : Often associated with various pharmacological effects.

- Imidazolidine dione : Contributes to the compound's potential bioactivity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiazolidinones exhibit significant antimicrobial properties. For instance, a related compound showed moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Potential

The anticancer activity of compounds containing imidazolidine and thiazolidinone structures has been explored in vitro. Research indicates that these compounds can induce apoptosis in cancer cells through various pathways, including the inhibition of specific kinases and modulation of reactive oxygen species (ROS) levels .

Enzyme Inhibition

Several studies have reported that derivatives similar to the target compound exhibit strong inhibitory effects on enzymes such as acetylcholinesterase and urease. For example, compounds with similar scaffolds demonstrated IC50 values as low as 0.63 µM against urease, indicating potent enzyme inhibition .

Case Studies

- Antimicrobial Screening : A study synthesized various thiazolidinone derivatives and tested their antimicrobial activity against a panel of bacteria. The most active compounds were identified based on their minimum inhibitory concentrations (MICs), showing promising results against resistant strains .

- Anticancer Activity Assessment : In vitro assays were conducted on cancer cell lines where the compound exhibited significant cytotoxic effects. The cell viability was assessed using MTT assays, revealing a dose-dependent response .

- Enzyme Inhibition Studies : The compound was evaluated for its ability to inhibit acetylcholinesterase using spectrophotometric methods. The results indicated that it could serve as a lead compound for developing new inhibitors for neurodegenerative diseases .

Data Summary

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications:

- Antimicrobial Activity : Preliminary studies indicate that derivatives of thiazolidinones possess antimicrobial properties. Research has shown that compounds with similar structures can inhibit bacterial growth, making them candidates for developing new antibiotics .

- Anticancer Properties : There is ongoing research into the anticancer effects of thiazolidinone derivatives. Compounds structurally related to this compound have demonstrated cytotoxic effects against various cancer cell lines. For instance, studies have highlighted the importance of structural modifications in enhancing anticancer efficacy .

Enzyme Inhibition

The compound has shown promise as an inhibitor of specific enzymes related to metabolic disorders:

- Aldose Reductase Inhibition : Research indicates that compounds derived from thiazolidinones can inhibit aldose reductase, an enzyme involved in diabetic complications. This inhibition is crucial as it may help mitigate the effects of diabetes-related oxidative stress .

Structure-Activity Relationship Studies

Studies focusing on structure-activity relationships (SAR) have been pivotal in understanding how modifications to the thiazolidinone core affect biological activity. For example:

- Modification Effects : Variations in substituents on the thiazolidinone ring have been shown to significantly alter the potency and selectivity of these compounds against specific biological targets .

Case Study 1: Antimicrobial Efficacy

A study evaluated various thiazolidinone derivatives against a panel of bacterial strains. The results indicated that certain modifications led to enhanced antibacterial activity compared to standard antibiotics, suggesting potential for development into new antimicrobial agents.

Case Study 2: Cancer Cell Line Testing

In vitro testing on several cancer cell lines revealed that specific derivatives of thiazolidinones exhibited significant cytotoxicity. The mechanism was linked to apoptosis induction and cell cycle arrest, providing insights into their potential as anticancer therapeutics.

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Electronic Effects

Steric and Solubility Profiles

Q & A

Q. Critical Parameters :

- Temperature control (60–80°C for acylation; room temperature for cyclocondensation).

- Solvent selection (DMF for polar intermediates; dichloromethane for non-polar steps) .

Advanced Research Focus

Optimization via computational reaction design (e.g., ICReDD’s quantum chemical calculations) can predict optimal reaction conditions, reducing trial-and-error experimentation. For example, DFT calculations can model transition states for cyclocondensation to improve yields .

How can researchers resolve contradictions in reported biological activity data for this compound?

Q. Basic Methodological Approach

- Comparative Structural Analysis : Compare activity data with structurally analogous compounds (e.g., thiazolidinone derivatives with piperidine or imidazolidine cores). For example:

| Structural Analog | Core Modification | Reported Activity | Reference |

|---|---|---|---|

| 5-[3-(4-fluorophenyl)-3-methylpiperazin-1-yl]-imidazolidine-2,4-dione | Piperazine instead of piperidine | Anticancer (IC₅₀: 12 µM) | |

| Thiazolidinedione derivatives | Thiazolidinone core | Antidiabetic (PPAR-γ activation) |

Q. Advanced Contradiction Analysis

- Dose-Response Reproducibility : Validate conflicting data by replicating assays (e.g., enzyme inhibition, cytotoxicity) under standardized conditions (pH, temperature, cell lines).

- Metabolite Interference Testing : Use LC-MS to identify degradation products or metabolites that might alter observed activity .

What advanced techniques are recommended for structural characterization and purity validation?

Q. Basic Techniques

Q. Advanced Techniques

- X-ray Crystallography : Resolve stereochemical ambiguities (e.g., Z/E configuration in thiazolidinone-piperidine linkages) .

- HPLC-PDA/MS : Quantify impurities (<0.1% w/w) and confirm molecular ion peaks (e.g., [M+H]+ at m/z 487.2) .

How can structure-activity relationship (SAR) studies be designed for this compound?

Q. Basic SAR Strategies

- Core Modifications : Synthesize analogs with variations in the thiazolidinone (e.g., 4-oxo vs. 2-thioxo) or imidazolidine (e.g., phenyl vs. substituted aryl) moieties .

- Bioisosteric Replacement : Replace the piperidine ring with morpholine or pyrrolidine to assess impact on solubility and target binding .

Q. Advanced SAR Approaches

- Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., PPAR-γ, COX-2) and correlate with experimental IC₅₀ values .

- Free-Wilson Analysis : Quantify contributions of substituents (e.g., 4-oxo group contributes 30% to PPAR-γ binding affinity) .

What strategies address low solubility and bioavailability in preclinical studies?

Q. Basic Solutions

Q. Advanced Methodologies

- Nanoencapsulation : Develop liposomal or PLGA nanoparticles (size: 100–200 nm, PDI <0.2) to improve pharmacokinetics .

- Prodrug Design : Introduce hydrolyzable esters (e.g., ethyl or methyl esters) at the acetyl-piperidine site for sustained release .

How can computational tools enhance reaction design and mechanistic understanding?

Q. Basic Applications

Q. Advanced Integration

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.